molecular formula C17H19N3O3S B2806276 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1421449-49-1

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2806276
CAS No.: 1421449-49-1
M. Wt: 345.42
InChI Key: IXCIUZZZBHQLCI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a pyrazole ring, and a benzenesulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3N2H4. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Benzenesulfonamide is an organic compound with the formula C6H5SO2NH2. It is the simplest aromatic sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods can be used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan, pyrazole, and benzenesulfonamide groups. Each of these groups can undergo a variety of chemical reactions. For example, furan can undergo reactions such as electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized as a precursor or intermediate in the synthesis of novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, showcasing its versatility in forming heterocyclic compounds with potential biological activities. The reactivity of the compound with various nucleophiles highlights its utility in constructing diverse molecular frameworks (Farag et al., 2011).

Molecular Structure and Properties

  • Studies on molecular dimers of pyrazole derivatives, including those related to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide, have elucidated intermolecular interactions such as hydrogen bonding. These findings contribute to the understanding of molecular conformations and the properties of pyrazole-based compounds in different states (Zheng, Wang, & Fan, 2010).

Antimicrobial Activity

  • The synthesis of new derivatives involving the furan and pyrazole motifs has been explored for their potential antimicrobial activity. These studies involve the evaluation of synthesized compounds against various microorganisms, indicating the role of such compounds in developing new antimicrobial agents (Abdelhamid et al., 2019).

Material Science and Corrosion Inhibition

  • Derivatives of pyrazole compounds have been investigated for their potential as corrosion inhibitors. Density Functional Theory (DFT) studies provide insights into the inhibition efficiencies and reactive sites of these compounds, suggesting their application in protecting materials from corrosion (Wang et al., 2006).

Antifungal and Antibacterial Properties

  • The compound's derivatives have been synthesized and tested for their antibacterial and antifungal activities. Such research underlines the potential of furan and pyrazole-based compounds in the development of new pharmacological agents to combat microbial infections (Rani, Yusuf, & Khan, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the growth of bacteria by mimicking and interfering with the production of folic acid .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, or as a building block in organic synthesis .

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-6-7-15(9-13(12)2)24(21,22)18-11-14-10-16(20(3)19-14)17-5-4-8-23-17/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCIUZZZBHQLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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